molecular formula C10H14Cl2O3S B13740739 5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride CAS No. 21912-24-3

5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride

Katalognummer: B13740739
CAS-Nummer: 21912-24-3
Molekulargewicht: 285.19 g/mol
InChI-Schlüssel: LCOLLZNVOZERDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride is a chemical compound with the molecular formula C10H14Cl2O3S. It is known for its unique bicyclic structure and the presence of both sulphonyl and carbonyl chloride functional groups. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride typically involves the reaction of a bicycloheptane derivative with 2-chloroethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and amides.

    Reduction Reactions: Products include primary and secondary alcohols.

    Oxidation Reactions: Products include sulfonic acids.

Wissenschaftliche Forschungsanwendungen

5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride is used in various scientific research fields, including:

    Chemistry: As a building block for synthesizing complex organic molecules.

    Biology: In the study of enzyme inhibition and protein modification.

    Medicine: As a precursor for developing pharmaceutical intermediates.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulphonyl and carbonyl chloride groups are highly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in enzyme inhibition studies and the development of pharmaceuticals .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-((2-Bromoethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride
  • 5-((2-Iodoethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride
  • 5-((2-Fluoroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride

Uniqueness

5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride is unique due to its specific reactivity profile and the presence of both sulphonyl and carbonyl chloride functional groups. This combination allows for a wide range of chemical transformations and applications in various fields .

Eigenschaften

CAS-Nummer

21912-24-3

Molekularformel

C10H14Cl2O3S

Molekulargewicht

285.19 g/mol

IUPAC-Name

5-(2-chloroethylsulfonyl)bicyclo[2.2.1]heptane-2-carbonyl chloride

InChI

InChI=1S/C10H14Cl2O3S/c11-1-2-16(14,15)9-5-6-3-7(9)4-8(6)10(12)13/h6-9H,1-5H2

InChI-Schlüssel

LCOLLZNVOZERDL-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC(C1CC2S(=O)(=O)CCCl)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.